Methyl 3-(decyloxy)benzoate

Description

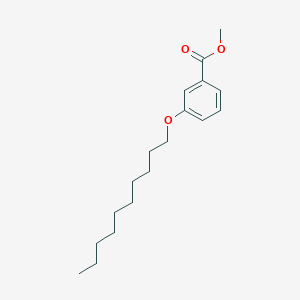

Methyl 3-(decyloxy)benzoate is a benzoate ester featuring a decyloxy (C₁₀H₂₁O⁻) substituent at the 3-position of the aromatic ring. This compound belongs to the alkyl benzoate family, which is characterized by ester derivatives of benzoic acid with varying alkyl or aryl substituents.

Properties

CAS No. |

97067-80-6 |

|---|---|

Molecular Formula |

C18H28O3 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

methyl 3-decoxybenzoate |

InChI |

InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-14-21-17-13-11-12-16(15-17)18(19)20-2/h11-13,15H,3-10,14H2,1-2H3 |

InChI Key |

YMRDFGZGYLPGPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of methyl 3-(decyloxy)benzoate include:

Key Observations :

- Lipophilicity : The decyloxy group significantly enhances lipophilicity compared to smaller substituents (e.g., methoxy or nitrobenzyloxy), making it suitable for lipid-soluble formulations or surfactant applications .

- Reactivity: Unlike bromomethyl or amino groups, the decyloxy substituent is less reactive, favoring stability in non-polar environments .

Physicochemical Properties

Comparative data on physical properties (extrapolated from analogs):

Notes:

- The long alkyl chain in this compound reduces water solubility but enhances compatibility with non-polar matrices, a trait leveraged in coatings or controlled-release systems .

- Bromomethyl derivatives exhibit higher reactivity (e.g., in SN2 reactions), whereas decyloxy groups are more inert .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(decyloxy)benzoate, and how can reaction conditions be tailored to improve yield?

A stepwise approach using triazine intermediates is effective. For example, outlines a general procedure involving:

- Step 1 : Nucleophilic substitution of 2,4,6-trichlorotriazine with 4-methoxyphenol at −35°C for 7 h using DIPEA as a base.

- Step 2 : Further substitution with a phenolic derivative (e.g., vanillin) at 40°C for 47 h.

- Step 3 : Coupling with methyl 3-aminobenzoate at 40°C for 23.5 h.

To improve yield: - Optimize stoichiometry (e.g., 1.15 equiv. of amine in step 3).

- Use gradient chromatography (e.g., CH₂Cl₂/EtOAc) for purification .

Similar methodologies in highlight temperature control and reagent excess for challenging substitutions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- ¹H NMR : Assign signals using deuterated solvents (e.g., DMSO-d₆) and reference coupling patterns. For example, methoxy groups appear as singlets near δ 3.76 ppm .

- X-ray crystallography : Resolve molecular conformation and hydrogen bonding, as demonstrated in for structurally similar benzoates .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).

Cross-validate data with computational methods (e.g., DFT-predicted NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound, and which exchange-correlation functionals are most suitable?

DFT studies should incorporate hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation), which balances exact exchange and gradient corrections for accurate thermochemical predictions (e.g., atomization energy errors <2.4 kcal/mol) . For correlation energy, the Colle-Salvetti formula (modified for electron density and kinetic energy density) reduces errors to <5% in molecular systems . Key steps:

- Optimize geometry at B3LYP/6-31G(d).

- Calculate HOMO-LUMO gaps and electrostatic potentials to predict reactivity.

- Validate with experimental UV-Vis or IR spectra.

Q. What strategies resolve contradictions in spectral data (e.g., NMR chemical shift discrepancies) for this compound derivatives?

- Dynamic effects : Assess rotational barriers (e.g., decyloxy chain) via variable-temperature NMR.

- Solvent interactions : Compare DMSO-d₆ vs. CDCl₃ to identify hydrogen bonding (e.g., hydroxyl groups in ) .

- Crystallographic validation : Use XRD to confirm substituent orientation and rule out tautomeric equilibria .

- Computational alignment : Overlay DFT-optimized structures with experimental XRD data to identify conformational outliers .

Q. What experimental frameworks assess the biological activity of this compound, particularly antimicrobial effects?

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.

- Antioxidant activity : Measure DPPH radical scavenging (IC₅₀ values).

- Structure-activity relationships (SAR) : Modify the decyloxy chain length or benzoate substituents (e.g., methoxy vs. hydroxyl groups) to correlate hydrophobicity with membrane disruption .

Q. How can researchers evaluate the thermal stability and phase behavior of this compound?

- Differential Scanning Calorimetry (DSC) : Identify melting points (e.g., 79–82°C in ) and phase transitions .

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., >200°C inferred from similar benzoates).

- Polarized Optical Microscopy : Observe liquid crystalline phases (if applicable) by cooling from isotropic melt.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.